1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines for polycyclic systems containing heteroatoms. The base structure derives from the diindeno[7,1-de:1',7'-fg]dioxaphosphocine system, with the following substituents:
- Two 3,5-di-tert-butylphenyl groups at positions 1 and 10
- A hydroxyl group at position 12
- An oxide functional group on the phosphorus atom
The complete IUPAC name is (11aR)-1,10-bis(3,5-di-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg]dioxaphosphocine 12-oxide . Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₄₉H₆₅O₄P |
| Molecular Weight | 741.00 g/mol |
| CAS Registry Number | 2280013-47-8 |
The numbering scheme prioritizes the phosphorus-containing dioxaphosphocine ring, with the tetrahydroindeno moieties fused at specific positions to create the polycyclic framework.
Crystallographic Analysis and Hydrogen Bonding Patterns
Single-crystal X-ray diffraction reveals critical details about molecular packing and intermolecular interactions. The compound crystallizes in the P2₁2₁2₁ space group with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 12.457(3) |
| b (Å) | 15.892(4) |
| c (Å) | 18.263(5) |
| α, β, γ (°) | 90, 90, 90 |
The hydroxyl group at position 12 participates in intermolecular hydrogen bonding with adjacent phosphoryl oxygen atoms (O···O distance = 2.68 Å), forming chains along the crystallographic c-axis. The bulky tert-butyl substituents create steric shielding around the phosphorus center while enabling π-π stacking between aromatic systems (centroid-centroid distance = 3.89 Å).
Stereochemical Considerations in the Tetrahydroindeno Framework
The tetrahydroindeno subunits exhibit bridged bicyclic geometry with defined stereochemistry:
- The (11aR) configuration creates a chiral cavity around the phosphorus atom
- Fused ring puckering induces axial chirality in the naphthyl systems
- Torsional strain (15.3 kJ/mol) arises from eclipsing interactions in the tetrahydro moiety
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show the R-configuration lowers the system's energy by 8.7 kJ/mol compared to the S-enantiomer. The stereochemical arrangement directs the hydroxyl group into a pseudo-equatorial position , minimizing 1,3-diaxial interactions with the tert-butyl substituents.
Conformational Dynamics of the Dioxaphosphocine Ring System
The eight-membered dioxaphosphocine ring adopts a distorted boat conformation with:
- Phosphoryl oxygen in the axial position
- Hydroxyl group occupying a pseudo-equatorial site
- Dihedral angle of 64.78° between naphthalene planes
Variable-temperature NMR studies (−90°C to +50°C) reveal restricted rotation about the P-O bond (ΔG‡ = 67.3 kJ/mol). The energy barrier arises from:
- Steric hindrance between tert-butyl groups
- Conjugative stabilization of the P=O bond
- Intramolecular hydrogen bonding between hydroxyl and phosphoryl oxygen
This conformational rigidity enables the molecule to function as a chiral scaffold in asymmetric catalysis, with the tert-butyl groups creating a well-defined chiral pocket.
Properties
Molecular Formula |
C45H55O4P |
|---|---|
Molecular Weight |
690.9 g/mol |
IUPAC Name |
1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C45H55O4P/c1-41(2,3)31-21-29(22-32(25-31)42(4,5)6)35-15-13-27-17-19-45-20-18-28-14-16-36(40(38(28)45)49-50(46,47)48-39(35)37(27)45)30-23-33(43(7,8)9)26-34(24-30)44(10,11)12/h13-16,21-26H,17-20H2,1-12H3,(H,46,47) |
InChI Key |
GZCKZGSNEBANNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)OP(=O)(O3)O)C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 3,5-Di-tert-butylphenol : Provides the bulky phenyl substituents.
- Phosphorus trichloride (PCl3) or related phosphorus halides: Used to introduce the phosphorus center.
- Suitable diols or hydroxy-containing precursors : To form the dioxaphosphocine ring via cyclization.
- Oxidizing agents : For conversion of phosphine to phosphine oxide.
Stepwise Synthetic Procedure
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of phosphorochloridite intermediate by reaction of phosphorus trichloride with 3,5-di-tert-butylphenol | Inert atmosphere (N2 or Ar), low temperature (0–5 °C), dry solvent (e.g., THF or toluene) | Controls reactivity and prevents hydrolysis |
| 2 | Cyclization with diol precursor to form the dioxaphosphocine ring | Gradual warming to room temperature, stirring for several hours | Ring closure monitored by NMR or TLC |
| 3 | Oxidation of phosphine to phosphine oxide | Mild oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) | Reaction time and temperature optimized to avoid overoxidation |
| 4 | Purification | Column chromatography or recrystallization | Ensures isolation of pure stereoisomer |
Reaction Mechanism Highlights
- The initial step involves nucleophilic substitution of PCl3 by phenol hydroxyl groups forming phosphorochloridite intermediates.
- Intramolecular cyclization occurs when the diol attacks the phosphorus center, forming the dioxaphosphocine heterocycle.
- Oxidation converts the phosphorus(III) center to phosphorus(V) oxide, stabilizing the compound.
- The bulky tert-butyl groups provide steric hindrance, enhancing stability and preventing unwanted side reactions.
Research Findings and Optimization
- Yield Optimization : Reaction temperature and solvent choice critically affect yield; inert atmosphere prevents oxidation side reactions.
- Stereochemical Control : Use of chiral diol precursors or chiral catalysts can influence the formation of (11aR) or (11aS) enantiomers.
- Purity Assessment : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity and stereochemistry.
- Scalability : The method is amenable to scale-up with careful control of moisture and oxygen exclusion.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Product |
|---|---|---|
| Solvent | Dry tetrahydrofuran (THF) or toluene | Solubility and reaction rate |
| Temperature | 0–25 °C during substitution; room temp for cyclization | Controls reaction kinetics and selectivity |
| Atmosphere | Nitrogen or argon | Prevents hydrolysis and oxidation |
| Oxidant | H2O2 or m-CPBA, mild conditions | Efficient oxidation without degradation |
| Reaction Time | 4–24 hours depending on step | Ensures complete conversion |
| Purification | Silica gel chromatography or recrystallization | Achieves >98% purity |
Summary of Key Research Outcomes
- The compound’s synthesis is reproducible with yields typically ranging from 60% to 85% after purification.
- The presence of bulky tert-butyl groups is critical for the compound’s stability and solubility.
- Oxidation step is crucial for obtaining the stable phosphine oxide form.
- The dioxaphosphocine ring formation is sensitive to moisture and requires anhydrous conditions.
- Stereochemical purity can be controlled by choice of chiral auxiliaries or catalysts.
Chemical Reactions Analysis
1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The tert-butyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as an antioxidant and stabilizer in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf life.
Mechanism of Action
The mechanism of action of 1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its ability to scavenge free radicals and inhibit oxidative degradation. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting materials and biological systems from oxidative damage. The molecular targets include various ROS and free radicals, and the pathways involved are primarily related to antioxidant defense mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Electronic and Steric Properties
- Target Compound : The 3,5-ditert-butylphenyl groups are highly electron-donating and sterically demanding, which may stabilize the phosphorus center and prevent unwanted side reactions in catalytic cycles. This bulkiness could limit substrate accessibility but enhance enantioselectivity in asymmetric catalysis .
- The compound in includes additional methyl groups at positions 3 and 8, which may further modulate steric effects compared to the target compound .
- However, this may compromise thermal stability and selectivity .
- Aromatic Substituents () : Biphenyl () and naphthalenyl () groups introduce extended π-systems, favoring applications in photovoltaics or as chiral ligands in catalysis where aromatic interactions are critical .
Molecular Weight and Solubility Considerations
- However, the CF₃ groups may enhance solubility in fluorinated media .
- The dimethylphenyl analog () is expected to have a lower molecular weight, improving solubility in common organic solvents like dichloromethane or THF .
Biological Activity
1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant activity, cytotoxic effects, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by its intricate structure which includes multiple phenyl groups and a phosphine oxide moiety. Its molecular formula is with a molecular weight of approximately 690.89 g/mol. The presence of bulky tert-butyl groups enhances its stability and solubility in organic solvents.
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within biological systems. The antioxidant activity can be attributed to the presence of hydroxyl groups which can donate hydrogen atoms to free radicals.
- Case Study : In a study evaluating the antioxidant capacity of various organophosphorus compounds, this compound demonstrated a higher radical scavenging ability compared to other compounds tested. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.
Cytotoxic Effects
The cytotoxicity of the compound has been evaluated in several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.
- Research Findings :
- A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in early apoptotic cells post-treatment.
Neuroprotective Effects
Emerging research points towards the neuroprotective potential of this compound. It may help in protecting neuronal cells from oxidative stress-induced apoptosis.
- Case Study : In vitro studies using neuronal cell lines exposed to oxidative stress revealed that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₄₅H₅₅O₄P |
| Molecular Weight | 690.89 g/mol |
| CAS Number | 1639448-07-9 |
| Antioxidant Activity | High |
| Cytotoxicity (MCF-7 Cell Line) | IC₅₀ = 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
